Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes a fluorophenyl group, an oxirane ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include sodium hydride (NaH) and methyl iodide (CH3I) for the methylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(2-iodophenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate (CAS: 1493193-98-8) is a compound with significant potential in medicinal chemistry due to its unique structural features, including the presence of a fluorinated phenyl group and an epoxide moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11F O3, with a molecular weight of approximately 210.21 g/mol. The compound features an epoxide ring, which is known for its reactivity and ability to participate in various biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Epoxide Reactivity : The epoxide group can undergo nucleophilic attack, leading to the formation of more complex structures that may exhibit enhanced biological activity.
- Fluorine Substitution : The presence of fluorine can influence the lipophilicity and metabolic stability of the compound, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, fluorinated compounds often demonstrate enhanced efficacy against bacterial strains due to their ability to disrupt microbial membranes or interfere with metabolic processes.
Anticancer Activity
Research has shown that certain derivatives of epoxide-containing compounds possess anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial effects of various fluorinated compounds, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains . -
Cytotoxicity in Cancer Cell Lines :
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells, highlighting its potential as a lead compound in anticancer drug development .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics Influencing Activity
Structural Feature | Influence on Biological Activity |
---|---|
Epoxide Group | Reactivity leading to diverse biological interactions |
Fluorinated Phenyl Group | Enhanced lipophilicity and metabolic stability |
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |
InChI Key |
GONPGJWLCVIBNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC=CC=C2F |
Origin of Product |
United States |
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